molecular formula C18H22BrNO3 B12850933 tert-Butyl 4-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate

tert-Butyl 4-bromo-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate

Cat. No.: B12850933
M. Wt: 380.3 g/mol
InChI Key: ZUGCBWDEJRIUKO-UHFFFAOYSA-N
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Description

tert-Butyl 4-bromo-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate: is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a bromine atom and a tert-butyl group in its structure makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-bromo-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate typically involves multiple steps:

    Formation of the Indene Ring: The indene ring can be synthesized through a series of cyclization reactions starting from simple aromatic compounds.

    Spiro Compound Formation: The spiro linkage is introduced by reacting the indene derivative with a suitable piperidine derivative under controlled conditions.

    tert-Butyl Protection: The tert-butyl group is introduced using tert-butyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound can be used in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, the compound can be used to study the effects of spiro compounds on biological systems, including their interactions with proteins and enzymes.

Medicine

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-bromo-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromine atom and the spiro structure can influence its binding affinity and specificity. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-bromo-4-oxo-1-piperidinecarboxylate
  • 1-Bromo-4-tert-butylbenzene
  • 4-tert-Butylbenzyl bromide

Uniqueness

The uniqueness of tert-Butyl 4-bromo-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate lies in its spiro structure and the presence of both bromine and tert-butyl groups

Properties

Molecular Formula

C18H22BrNO3

Molecular Weight

380.3 g/mol

IUPAC Name

tert-butyl 7-bromo-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H22BrNO3/c1-17(2,3)23-16(22)20-9-7-18(8-10-20)11-13-12(15(18)21)5-4-6-14(13)19/h4-6H,7-11H2,1-3H3

InChI Key

ZUGCBWDEJRIUKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)C=CC=C3Br

Origin of Product

United States

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